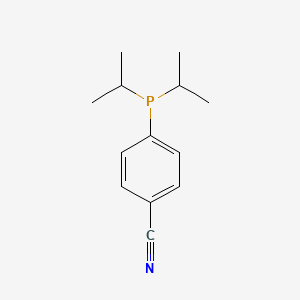

Benzonitrile, 4-diisopropylphosphino-

Description

Historical Development and Significance of Organophosphorus Ligands in Transition Metal Chemistry

Organophosphorus compounds, particularly tertiary phosphines, have a rich history in transition metal chemistry, dating back to the mid-20th century. Their ability to stabilize a wide range of metal oxidation states and their tunable electronic and steric properties, famously quantified by Tolman's electronic parameter (ν) and cone angle (θ), have made them indispensable in homogeneous catalysis. gessnergroup.comcfmot.de The development of phosphine (B1218219) ligands was instrumental in the success of numerous Nobel Prize-winning cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Negishi reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov The continuous evolution of phosphine ligand design, from simple triarylphosphines to sophisticated biarylphosphine ligands, has been a driving force in expanding the horizons of catalytic C-C and C-heteroatom bond formation. gessnergroup.com

The Role of Nitrile Functionalities in Ligand Design and Substrate Activation

The nitrile group (-C≡N), once primarily considered a simple organic functional group, has gained significant attention in ligand design and coordination chemistry. mdpi.com Its linear geometry and the presence of a lone pair on the nitrogen atom allow it to coordinate to metal centers in a terminal, end-on fashion. uni-regensburg.de Furthermore, the π-system of the nitrile can participate in back-bonding interactions with electron-rich metals. The strong dipole moment and the electron-withdrawing nature of the nitrile functionality can influence the electronic properties of the entire ligand framework. medcraveonline.com In some catalytic systems, the nitrile group can also play a direct role in substrate activation or act as a hemilabile coordinating group, reversibly binding to the metal center to open up a coordination site for substrate binding. ehu.esresearchgate.net

Conceptual Framework of Benzonitrile (B105546), 4-diisopropylphosphino- as a Multifunctional Ligand Scaffold

Benzonitrile, 4-diisopropylphosphino- represents a thoughtfully designed ligand that integrates the key features of both phosphine and nitrile moieties within a rigid aromatic backbone. The diisopropylphosphino group provides strong σ-donation and a moderate steric profile, which are crucial for promoting oxidative addition and influencing the stability of catalytic intermediates. The para-substitution of the nitrile group on the benzonitrile ring ensures that its electronic influence is transmitted through the aromatic system to the phosphine donor atom. This electronic communication can modulate the electron density at the metal center, thereby fine-tuning its catalytic activity.

The presence of both a "soft" phosphorus donor and a "harder" nitrogen donor from the nitrile group makes Benzonitrile, 4-diisopropylphosphino- a potentially hemilabile ligand. This property could be advantageous in catalytic cycles where the dissociation of one of the donor groups is required to facilitate substrate coordination or product release.

Overview of Research Areas in Organometallic Chemistry and Catalysis Relevant to Benzonitrile, 4-diisopropylphosphino-

The structural motifs present in Benzonitrile, 4-diisopropylphosphino- suggest its potential applicability in a range of organometallic and catalytic research areas. The most prominent of these is palladium-catalyzed cross-coupling chemistry. Ligands of this type are often employed in reactions such as:

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboron compounds and organic halides. The electronic and steric properties of the phosphine ligand are critical for the efficiency of this reaction. mdpi.comnih.govresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds between amines and aryl halides. This reaction is highly sensitive to the nature of the phosphine ligand. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.

Beyond palladium catalysis, such ligands could also find applications in the coordination chemistry of other transition metals, potentially leading to new catalysts for reactions like hydrogenation, hydroformylation, and polymerization. The bifunctional nature of the ligand could also be exploited in cooperative catalysis, where both the metal center and the nitrile functionality play active roles in the catalytic cycle. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18NP |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

4-di(propan-2-yl)phosphanylbenzonitrile |

InChI |

InChI=1S/C13H18NP/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3 |

InChI Key |

WCJXNHSGTMPCDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(C1=CC=C(C=C1)C#N)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Benzonitrile, 4 Diisopropylphosphino and Its Derivatives

Strategies for Phosphorus-Carbon Bond Formation in Aryl Phosphines

The creation of a robust bond between an aromatic carbon and a phosphorus atom is the cornerstone of synthesizing aryl phosphines. Two principal strategies dominate this field: the direct phosphinylation of a pre-functionalized benzonitrile (B105546) derivative and the initial synthesis of a functionalized arylphosphine precursor followed by the introduction of the desired phosphorus moiety.

Direct Phosphinylation of Benzonitrile Derivatives

One of the most powerful and versatile methods for forming C(sp²)–P bonds is the palladium-catalyzed cross-coupling reaction. This approach typically involves the reaction of an aryl halide or triflate with a phosphorus nucleophile. In the context of synthesizing Benzonitrile, 4-diisopropylphosphino-, a common starting material would be 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile).

An alternative to palladium catalysis is the use of nucleophilic substitution with a metallated phosphide (B1233454) reagent. This involves the reaction of an aryl halide with an alkali metal phosphide, such as lithium diisopropylphosphide or sodium diisopropylphosphide. These highly reactive nucleophiles can be generated by deprotonating the corresponding secondary phosphine (B1218219) with a strong base like n-butyllithium. The resulting phosphide then displaces the halide on the benzonitrile ring to form the desired P-C bond.

| Method | Starting Material Example | Reagent | Catalyst/Conditions | Key Features |

| Palladium-Catalyzed Cross-Coupling | 4-Bromobenzonitrile | Diisopropylphosphine (B1583860) or Diisopropylphosphine-borane | Pd(OAc)₂, Phosphine Ligand, Base | High functional group tolerance; mild reaction conditions. |

| Nucleophilic Aromatic Substitution | 4-Chlorobenzonitrile | Lithium diisopropylphosphide | Strong base (e.g., n-BuLi) to form phosphide | Often requires strongly activated substrates or harsh conditions. |

Precursor Functionalization and Subsequent Phosphorus Introduction

An alternative synthetic route involves preparing a 4-functionalized phenyl diisopropylphosphine and then converting the functional group into a nitrile. For instance, one could start with 4-bromo-1-iodobenzene. The greater reactivity of the iodine atom allows for a selective initial reaction.

This di-halogenated precursor can first undergo a palladium-catalyzed phosphinylation reaction with diisopropylphosphine at the iodo-position, yielding (4-bromophenyl)diisopropylphosphine. The remaining bromo-substituent then serves as a handle for the subsequent introduction of the nitrile group.

Introduction and Modification of the Nitrile Group

Cyanation Reactions for Benzonitrile Synthesis

Following the synthesis of a (4-halophenyl)diisopropylphosphine intermediate, the nitrile group can be introduced via another palladium-catalyzed cross-coupling reaction. This transformation, often referred to as a cyanation reaction, involves the coupling of the aryl halide with a cyanide source.

A variety of cyanide reagents can be employed, with less toxic alternatives to simple alkali metal cyanides being increasingly favored. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an inexpensive, low-toxicity, and stable source of cyanide that has been successfully used in palladium-catalyzed cyanations of aryl halides. organic-chemistry.org Zinc cyanide (Zn(CN)₂) is another common reagent that often provides high yields and good functional group tolerance. researchgate.net The catalytic system for these reactions typically consists of a palladium source, such as palladium(II) acetate (B1210297) or a pre-formed palladium complex, and a phosphine ligand. The choice of ligand can significantly impact the reaction's success, with bulky, electron-rich phosphines often giving the best results. researchgate.net

| Cyanide Source | Catalyst System Example | Solvent | Temperature | Advantages |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂ / Phosphine Ligand | Dimethylacetamide (DMAC) | 120 °C | Low toxicity, inexpensive. organic-chemistry.org |

| **Zinc Cyanide (Zn(CN)₂) ** | Pd(OAc)₂ / 2-(di-t-butylphosphino)-1,1'-binaphthyl | N,N-Dimethylformamide (DMF) | 110 °C | Good for electron-rich and electron-poor aryl halides. researchgate.net |

Ortho/Para-Directing Effects in Aromatic Substitution

In multi-step syntheses involving electrophilic aromatic substitution on a substituted benzene (B151609) ring, the directing effects of the existing substituents are a critical consideration. A diisopropylphosphino group is generally considered to be an ortho-, para-directing group due to the ability of the phosphorus lone pair to participate in resonance stabilization of the arenium ion intermediate. However, it is also a deactivating group due to the inductive electron-withdrawing nature of the phosphorus atom.

Conversely, the nitrile group is a meta-directing and strongly deactivating group for electrophilic aromatic substitution. This is due to both its inductive electron-withdrawing effect and its ability to destabilize the arenium ion intermediate at the ortho and para positions through resonance.

These directing effects dictate the order of synthetic steps. For instance, if one were to start with diisopropylphosphinobenzene and attempt to introduce a cyano group via an electrophilic reaction, the substitution would be directed to the ortho and para positions. However, direct electrophilic cyanation is not a standard transformation. The more common approach of nucleophilic aromatic substitution or cross-coupling on a halo-substituted benzene circumvents the challenges associated with the directing effects of electrophilic substitution.

Multi-step Synthesis and Protecting Group Strategies

Given the sensitivity of the phosphine group to oxidation, multi-step syntheses often require the use of protecting groups. The trivalent phosphorus in a phosphine is easily oxidized to a pentavalent phosphine oxide. To prevent this unwanted side reaction during synthetic manipulations, the phosphine can be temporarily protected.

Common protecting group strategies for phosphines include their conversion to phosphine-borane complexes or phosphine oxides. Phosphine-boranes are formed by the reaction of the phosphine with borane (B79455) dimethyl sulfide (B99878) complex (BMS) or other borane sources. The borane group can be removed at a later stage by reaction with an amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane), or by heating in a suitable solvent.

Alternatively, the phosphine can be intentionally oxidized to the corresponding phosphine oxide. The P=O bond is robust and stable to many reaction conditions. At the end of the synthetic sequence, the phosphine oxide can be reduced back to the trivalent phosphine using a variety of reducing agents, such as trichlorosilane (B8805176) (HSiCl₃).

Optimization of Reaction Conditions and Yields

Research into analogous C-P coupling reactions provides a framework for optimizing the synthesis of this specific compound. organic-chemistry.orgresearchgate.net Palladium-based systems, often employing catalysts like Pd(OAc)₂ or Pd₂(dba)₃, are widely used. organic-chemistry.orgrsc.org The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or dippf (1,1'-bis(diisopropylphosphino)ferrocene) have shown effectiveness in promoting the coupling of secondary phosphine oxides with aryl halides. organic-chemistry.org

Nickel-based catalysts, such as Ni(cod)₂ or NiCl₂ complexes, offer a more cost-effective alternative and have been successfully used for coupling aryl tosylates and halides with secondary phosphine oxides. researchgate.netresearchgate.net The selection of the appropriate ligand for nickel catalysts is also paramount, with specialized ligands being developed to enhance reactivity and yield. researchgate.net

The choice of base is another critical factor. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently employed to facilitate the deprotonation of the phosphorus nucleophile. researchgate.net In some cases, organic bases such as pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA) have been found to be effective, particularly in nickel-catalyzed systems. researchgate.net

Solvent selection impacts reactant solubility and catalyst stability. Aprotic polar solvents like toluene, THF, or dioxane are commonly used. researchgate.netbeilstein-journals.org The reaction temperature is optimized to ensure a reasonable reaction rate without causing degradation of the reactants or catalyst, typically ranging from 80 °C to 110 °C. researchgate.netresearchgate.net If a phosphine-borane adduct is used, a final deprotection step is required to yield the desired tertiary phosphine. nih.gov

The table below summarizes the typical parameters investigated during the optimization of a palladium-catalyzed C-P cross-coupling reaction for the synthesis of 4-(diisopropylphosphino)benzonitrile derivatives.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ (2) | Toluene | 100 | Moderate |

| 2 | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ (2) | Dioxane | 110 | High |

| 3 | Ni(cod)₂ (5) | L3* (7.5) | Pyridine (2) | THF/Toluene | 80 | Good |

| 4 | Pd(OAc)₂ (2) | dippf (4) | Cs₂CO₃ (2) | Toluene | 110 | Very High |

| 5 | PdCl₂(PPh₃)₂ (5) | - | K₃PO₄ (3) | DMF | 120 | Moderate-Good |

Coordination Chemistry of Benzonitrile, 4 Diisopropylphosphino

Synthesis and Isolation of Transition Metal Complexes

Reaction with Late Transition Metals (e.g., Ni(0), Rh(I), Ru(II))

The compound 4-(diisopropylphosphino)benzonitrile functions as a versatile ligand in coordination chemistry, primarily due to the presence of two distinct donor sites: the soft phosphorus atom of the diisopropylphosphino group and the harder nitrogen atom of the nitrile group. Its reactions with electron-rich late transition metals, such as Nickel(0), Rhodium(I), and Ruthenium(II), lead to the formation of stable coordination complexes. The phosphine (B1218219) moiety is a strong σ-donor and a moderate π-acceptor, making it an excellent ligand for stabilizing low-valent metal centers.

Nickel(0) Complexes: Nickel(0) precursors, such as bis(1,5-cyclooctadiene)nickel(0), [Ni(COD)₂], are common starting materials for the synthesis of nickel(0)-phosphine complexes. rsc.orgresearchgate.net The reaction with 4-(diisopropylphosphino)benzonitrile typically proceeds via ligand substitution, where the labile cyclooctadiene (COD) ligands are displaced by the stronger phosphine ligand. Depending on the stoichiometry, this can lead to the formation of complexes with varying numbers of phosphine ligands, such as [Ni(PAr₃)₄] or [Ni(PAr₃)₂(COD)], where PAr₃ represents 4-(diisopropylphosphino)benzonitrile. These Ni(0) complexes are generally tetrahedral and serve as important precatalysts in various organic transformations, including cross-coupling and hydrophosphination reactions. nih.govmdpi.com The nitrile group may or may not coordinate to the metal center, depending on the steric bulk and the electronic requirements of the nickel.

Rhodium(I) Complexes: Rhodium(I) compounds, particularly square-planar d⁸ complexes, readily react with phosphine ligands. A common precursor is the chloro-bridged dimer [Rh(COD)Cl]₂. The reaction with 4-(diisopropylphosphino)benzonitrile cleaves the chloride bridge to yield monomeric Rh(I) complexes, such as [RhCl(COD)(PAr₃)]. nih.gov In these complexes, the rhodium center typically adopts a square-planar geometry. The phosphine ligand's strong trans-effect influences the lability of the ligand positioned opposite to it. Further reaction with an excess of the phosphine ligand can lead to the substitution of the COD ligand, forming species like trans-[RhCl(CO)(PAr₃)₂] after treatment with carbon monoxide. C-CN bond activation of benzonitrile (B105546) has been observed in reactions with highly reactive Rh(-I) species, leading to the formation of Rh(I) phenyl and cyanide complexes. researchgate.net

Ruthenium(II) Complexes: Ruthenium(II) forms a vast array of stable octahedral complexes with phosphine ligands. Starting materials like [RuCl₂(PPh₃)₃] or Ru(II) p-cymene (B1678584) dimers are often used. nih.gov Ligand exchange reactions with 4-(diisopropylphosphino)benzonitrile can yield complexes where one or more of the original phosphine ligands are replaced. The coordination chemistry of Ru(II) with nitrile ligands is also well-established, with nitrile ligands being labile and easily displaced. nih.gov Depending on the reaction conditions, 4-(diisopropylphosphino)benzonitrile can coordinate to Ru(II) either as a monodentate phosphine, a monodentate nitrile, or potentially as a bridging ligand between two metal centers. The resulting complexes, such as [RuCl₂(PAr₃)ₓ(solvent)ᵧ], are often investigated for their catalytic activity and potential biological applications. nih.govmdpi.com

Structural Analysis of Coordination Compounds in Solution and Solid State

The structural elucidation of metal complexes of 4-(diisopropylphosphino)benzonitrile relies on a combination of spectroscopic techniques for analysis in solution and diffraction methods for the solid state.

Solution-State Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the structure and dynamics of these complexes in solution. mdpi.com

³¹P NMR: Phosphorus-31 NMR is particularly informative. The coordination of the phosphine to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand. This coordination shift (Δδ = δcomplex - δligand) provides insight into the electronic environment of the phosphorus atom. Furthermore, for metals with a nuclear spin (e.g., ¹⁰³Rh, I = 1/2), spin-spin coupling between the metal and phosphorus nuclei can be observed, providing direct evidence of a M-P bond and information about the oxidation state and coordination number of the metal.

¹H and ¹³C NMR: These techniques are used to characterize the organic backbone of the ligand, confirming its integrity upon coordination. Shifts in the resonances of the isopropyl and benzonitrile protons and carbons can provide secondary evidence of coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for probing the coordination of the nitrile group. The C≡N stretching frequency (ν(C≡N)) in the free ligand appears around 2220-2240 cm⁻¹. Upon coordination to a metal center via the nitrogen lone pair, this stretching frequency typically shifts. A shift to higher frequency (hypsochromic shift) is often indicative of σ-donation dominating, while a shift to lower frequency (bathochromic shift) suggests significant metal-to-ligand π-back-donation into the π* orbitals of the nitrile group. unibo.it

The following table summarizes typical characterization data for phosphinobenzonitrile-type complexes.

| Technique | Parameter | Observation | Implication |

| ³¹P NMR | Chemical Shift (δ) | Significant downfield shift upon coordination. | P atom is coordinated to the metal center. |

| Coupling Constant (e.g., ¹JRh-P) | Large coupling constant (100-200 Hz). | Direct evidence of a Rh-P bond. | |

| IR Spectroscopy | ν(C≡N) stretch | Shift to lower or higher frequency. | N atom is coordinated; direction of shift indicates nature of bonding. |

| X-ray Crystallography | M-P Bond Length | Typically 2.1-2.4 Å. | Precise measure of the metal-phosphine interaction. |

| M-N Bond Length | Typically 1.9-2.2 Å. | Precise measure of the metal-nitrile interaction. nih.gov | |

| Coordination Geometry | e.g., Tetrahedral, Square Planar, Octahedral. | Elucidates the coordination environment of the metal. |

Electronic Structure and Bonding in Metal-Benzonitrile, 4-diisopropylphosphino- Complexes

The bonding in complexes of 4-(diisopropylphosphino)benzonitrile with late transition metals is best described by a synergistic combination of σ-donation and π-acceptance, consistent with the Dewar-Chatt-Duncanson model. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to provide a detailed understanding of the molecular orbitals and the nature of these metal-ligand interactions. researchgate.netmdpi.com

Metal-Phosphorus Bonding: The primary interaction between the phosphine moiety and the metal is a σ-bond formed by the donation of the electron lone pair from the phosphorus atom into a vacant d-orbital on the metal center. Phosphines are strong σ-donors, which helps to stabilize electron-deficient metal centers. This σ-donation is supplemented by a π-acceptor interaction, known as π-back-donation. researchgate.net In this process, electron density from filled metal d-orbitals is donated back into low-lying, empty σ* orbitals of the P-C bonds. This synergistic σ-donation/π-back-donation strengthens the metal-phosphorus bond. The electron-rich nature of the diisopropyl groups enhances the σ-donor capacity of the phosphorus atom compared to less bulky alkyl or aryl phosphines.

Metal-Nitrile Bonding: The nitrile group typically coordinates to a metal in an end-on fashion through the nitrogen lone pair. unibo.itnih.gov This interaction is primarily a σ-donation from the nitrogen sp-hybridized orbital to an empty metal orbital. Nitriles are generally considered weaker σ-donors than phosphines. unibo.it Similar to the phosphine, the nitrile ligand can also act as a π-acceptor. Metal d-orbitals of appropriate symmetry can engage in π-back-donation into the orthogonal π* orbitals of the C≡N triple bond. nih.gov This back-donation populates an antibonding orbital of the ligand, which results in a weakening and lengthening of the C≡N bond. This effect can be experimentally observed as a decrease in the C≡N stretching frequency in the IR spectrum. unibo.it

Computational Insights: DFT calculations provide valuable quantitative data on the electronic structure of these complexes. nih.govresearchgate.netbohrium.com These studies can:

Optimize Molecular Geometries: Calculated bond lengths and angles can be compared with experimental data from X-ray crystallography. mdpi.com

Analyze Molecular Orbitals: DFT can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The composition of these frontier orbitals reveals the nature of the metal-ligand bonding, indicating the relative contributions of metal and ligand orbitals. umb.edu

Quantify Bonding Interactions: Natural Bond Orbital (NBO) analysis can be used to quantify the extent of σ-donation and π-back-donation, providing a more detailed picture of the bonding than experimental methods alone. mdpi.com The analysis of bond orders, such as the Wiberg bond index, can further clarify the ionic and covalent character of the metal-ligand bonds. mdpi.com

Reactivity and Mechanistic Studies of Benzonitrile, 4 Diisopropylphosphino Complexes

Metal-Mediated C-CN Bond Activation

The activation of the thermodynamically stable and kinetically inert C–CN bond in nitriles is a significant challenge in chemistry. thieme-connect.de Transition metal complexes, particularly those featuring electron-rich phosphine (B1218219) ligands, have emerged as effective reagents for this transformation. acs.org In complexes of Benzonitrile (B105546), 4-diisopropylphosphino-, the phosphine group serves as an anchor to the metal center, positioning it to interact with the C–CN bond. This interaction can lead to the cleavage of the bond, a critical step in various catalytic processes. thieme-connect.deacs.org Low-valent transition metal complexes can break the C–CN bond of nitriles, which can coordinate to a metal center in either an η¹ or η² fashion. acs.org The cleavage is often facilitated by the use of Lewis acids or specific metal–ligand combinations that weaken the C–CN bond. acs.orgacs.org

Oxidative Addition Mechanisms

The primary mechanism for metal-mediated C–CN bond cleavage is oxidative addition, where a low-valent metal center inserts into the C(aryl)-CN bond. nih.govrsc.org This process formally increases the metal's oxidation state and coordination number by two. nih.gov For complexes involving ligands analogous to Benzonitrile, 4-diisopropylphosphino-, the reaction with a metal fragment like [Ni(dippe)] (where dippe is 1,2-bis(diisopropylphosphino)ethane) serves as a pertinent model. acs.orgrug.nl

The process typically begins with the formation of an η²-nitrile complex, where the π-system of the C≡N group coordinates to the metal center. rug.nlnih.gov This intermediate then undergoes intramolecular rearrangement to the thermodynamically more stable C–CN insertion product, where the metal is formally oxidized and bonded to separate phenyl and cyanide ligands. rug.nl

Key Mechanistic Steps in C-CN Bond Activation:

| Step | Description | Metal Center Change |

| 1. η²-Coordination | The nitrile group of the benzonitrile moiety coordinates to the low-valent metal center. | No change in formal oxidation state. |

| 2. Oxidative Addition | The metal center inserts into the C(aryl)-CN σ-bond. | Oxidation state increases by +2 (e.g., Ni(0) → Ni(II)). |

| 3. Product Formation | A stable square-planar complex is formed with distinct metal-aryl and metal-cyanide bonds. | Coordination number increases by 2. |

This oxidative addition can proceed through various pathways, including concerted or SN2-type mechanisms, particularly for polarized bonds like the C–CN bond. escholarship.orgnih.gov The choice of mechanism is influenced by the electronic properties of the metal and the substrate.

Reductive Elimination Pathways

Reductive elimination is the microscopic reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. rsc.orgnih.gov In the context of a (phosphine)M(aryl)(CN) complex, reductive elimination involves the reformation of the aryl–CN bond, with a concurrent reduction in the metal's oxidation state by two (e.g., Ni(II) → Ni(0)). nih.gov

For this reaction to occur, the groups to be eliminated—in this case, the aryl and cyano ligands—must typically occupy cis positions in the metal's coordination sphere. nih.gov If the ligands are in a trans configuration, an isomerization to the cis form must precede the elimination step. nih.gov The process is generally favored when the newly formed C–C bond is strong and the resulting lower-valent metal complex is stable. rsc.org Factors such as steric crowding around the metal center can promote reductive elimination by relieving steric strain.

Influence of Metal Center and Ancillary Ligands on C-CN Cleavage Selectivity

The efficiency and selectivity of C–CN bond cleavage are highly dependent on the identity of the metal and the nature of the ancillary ligands. researchgate.net The Benzonitrile, 4-diisopropylphosphino- ligand itself acts as a key ancillary ligand, with its bulky and electron-donating diisopropylphosphino group significantly impacting reactivity.

Influence of the Metal Center: Comparative studies of Group 10 metals have shown distinct differences in reactivity. Nickel(0) complexes readily cleave the C–CN bond of benzonitrile under mild conditions. nih.govchemrxiv.org In contrast, analogous platinum complexes require much harsher conditions, such as elevated temperatures, to achieve the same transformation, reflecting the stronger metal-ligand bonds and different energy barriers for Pt. chemrxiv.orgresearchgate.net

Influence of Ancillary Ligands: The diisopropylphosphino group in the ligand is a strong σ-donor, which increases the electron density on the metal center. This enhanced electron density facilitates the oxidative addition step. Furthermore, the steric bulk of the isopropyl groups can influence the equilibrium between the η²-nitrile complex and the C–CN insertion product and can also promote the final reductive elimination step in a catalytic cycle.

The addition of external Lewis acids (e.g., BPh₃, BF₃) can also dramatically influence the reaction. researchgate.net Lewis acids coordinate to the nitrogen atom of the nitrile, polarizing the C–CN bond and making it more susceptible to cleavage by the metal center, often leading to faster reaction rates. acs.orgresearchgate.net

Summary of Factors Influencing C-CN Cleavage:

| Factor | Effect on C-CN Cleavage | Example |

| Metal Center | Reactivity decreases down the group (Ni > Pd > Pt). | Ni(0) complexes are highly reactive; Pt(0) requires high temperatures. chemrxiv.orgresearchgate.net |

| Ligand Electronics | Electron-donating ligands increase metal nucleophilicity, favoring oxidative addition. | The diisopropylphosphino group enhances reactivity. |

| Ligand Sterics | Bulky ligands can influence reaction equilibria and promote reductive elimination. | Isopropyl groups provide significant steric hindrance. |

| Lewis Acids | Accelerate C-CN cleavage by coordinating to the nitrile nitrogen. | Addition of BPh₃ increases reaction rates with Ni complexes. researchgate.net |

Transformations Involving the Nitrile Moiety

Beyond the activation of the C–CN bond, the nitrile group in complexes of Benzonitrile, 4-diisopropylphosphino- can itself undergo various chemical transformations. The coordination of the nitrile to a metal center activates the C≡N triple bond, making it susceptible to nucleophilic attack or reduction.

Hydration of Nitriles to Amides

The conversion of nitriles to primary amides is a fundamental transformation, and this hydration can be efficiently catalyzed by transition metal complexes. The reaction involves the formal addition of a water molecule across the C≡N triple bond.

In a typical catalytic cycle, the nitrile substrate coordinates to the metal center, which polarizes the nitrile group and increases the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack of water, leading to the formation of the corresponding amide. Ruthenium complexes, for example, have been shown to be effective catalysts for the hydration of benzonitrile to benzamide (B126) in aqueous media. A complex featuring the Benzonitrile, 4-diisopropylphosphino- ligand could potentially catalyze this transformation on an external nitrile substrate, with the phosphine moiety stabilizing the catalytically active metal center.

Reductive Functionalization of Nitriles

The nitrile group is a versatile precursor that can be reduced to form primary amines, a valuable functional group in organic synthesis. thieme-connect.de This transformation can be achieved using various metal-catalyzed reductive methods, including hydrogenation, hydroboration, and hydrosilylation.

Catalytic Hydrogenation: Homogeneous transition metal complexes, including those of ruthenium and cobalt, are effective catalysts for the hydrogenation of nitriles to primary amines using molecular hydrogen (H₂). thieme-connect.derug.nl The reaction often proceeds with high selectivity, avoiding over-reduction or the formation of secondary and tertiary amines. rug.nl

Catalytic Hydroboration: This method involves the addition of a B-H bond across the C≡N triple bond, typically using pinacolborane (HBpin) as the boron source. Catalysts based on earth-abundant metals like manganese and cobalt can efficiently catalyze the dihydroboration of nitriles, which upon workup yield primary amines. nih.govescholarship.org This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Catalytic Hydrosilylation: The reduction of nitriles can also be accomplished via hydrosilylation, which involves the addition of a Si-H bond across the nitrile's triple bond. This reaction can be catalyzed by various transition metal complexes, as well as metal-free systems, to produce N,N-disilylamines, which are subsequently hydrolyzed to primary amines. acs.org

The choice of catalyst and reducing agent allows for a high degree of control over the reductive functionalization of the nitrile moiety, providing access to a diverse range of nitrogen-containing compounds.

Reactivity of the Phosphine Moiety within Coordination Spheres

The reactivity of the diisopropylphosphino group in 4-diisopropylphosphinobenzonitrile when coordinated to a metal center is a critical aspect of its chemistry. The electronic and steric properties of the phosphine can be significantly altered upon coordination, influencing its susceptibility to various reactions.

Phosphine Oxidation and Degradation Pathways

While specific studies on the oxidation and degradation of coordinated 4-diisopropylphosphinobenzonitrile are not extensively documented, the general behavior of phosphine ligands in metal complexes provides a framework for understanding potential pathways. Phosphines are susceptible to oxidation, particularly when coordinated to electrophilic metal centers. smolecule.com The oxidation of the phosphorus atom from P(III) to P(V) can occur, leading to the formation of a phosphine oxide. This process can be influenced by the nature of the metal, the co-ligands present, and the reaction conditions.

The table below summarizes potential oxidation and degradation products of the phosphine moiety.

| Reactant | Reaction Type | Potential Products | Influencing Factors |

| Coordinated 4-diisopropylphosphinobenzonitrile | Oxidation | 4-(diisopropylphosphoryl)benzonitrile metal complex | Metal's electrophilicity, presence of oxidants |

| Coordinated 4-diisopropylphosphinobenzonitrile | Degradation (P-C Cleavage) | Complexes with fragmented phosphine ligands, free phosphine oxides | Temperature, reaction conditions, metal center |

Participation in Metal-Ligand Cooperative Processes

Metal-ligand cooperativity (MLC) involves the active participation of both the metal center and the ligand in a chemical transformation. In such processes, the ligand is not merely a spectator but plays a direct role in bond activation or formation. The 4-diisopropylphosphinobenzonitrile ligand, with its distinct phosphine (Lewis base) and nitrile (Lewis base and π-acceptor) functionalities, has the potential to engage in MLC.

While direct evidence for MLC involving 4-diisopropylphosphinobenzonitrile is limited in publicly available research, the principles of MLC can be applied. The phosphine group can act as a proton-responsive site or participate in redox processes, while the nitrile group can coordinate to the metal or a substrate. This dual functionality could facilitate a variety of catalytic transformations. For instance, in reactions involving polar substrates, the phosphine could act as a basic site to deprotonate a substrate, while the metal center activates another part of the molecule.

The table below outlines the potential roles of the functional groups of 4-diisopropylphosphinobenzonitrile in metal-ligand cooperative processes.

| Functional Group | Potential Role in MLC | Example of Cooperative Action |

| Diisopropylphosphino | Lewis base, proton acceptor | Deprotonation of a substrate in conjunction with metal-centered activation |

| Benzonitrile | Lewis base, π-acceptor, substrate coordination | Substrate orientation and activation at the metal center |

Reaction Kinetics and Thermodynamic Parameters of Key Processes

The kinetics of ligand substitution reactions involving phosphines are often influenced by both the electronic and steric properties of the phosphine. The rate of association and dissociation of the phosphine ligand from the metal center is a key parameter in many catalytic cycles. Generally, bulkier phosphines tend to dissociate more readily, which can be a crucial step in creating a vacant coordination site for substrate binding.

The thermodynamic stability of metal-phosphine bonds is also a critical factor. The strength of the M-P bond is influenced by the σ-donating and π-accepting properties of the phosphine, as well as by steric interactions. While specific enthalpy and entropy values for the coordination of 4-diisopropylphosphinobenzonitrile are not published, it is expected to form stable complexes with a variety of transition metals.

The following table presents a hypothetical overview of the types of kinetic and thermodynamic data that would be relevant for understanding the reactivity of 4-diisopropylphosphinobenzonitrile complexes, based on general knowledge of related systems.

| Process | Relevant Kinetic/Thermodynamic Parameter | Expected Influencing Factors |

| Ligand Substitution | Rate constant (k), Activation energy (Ea) | Steric bulk of the ligand, nature of the metal, solvent |

| Complex Formation | Equilibrium constant (K), Enthalpy of formation (ΔHf°) | σ-donor strength of the phosphine, π-accepting ability of the nitrile, chelate effect (if applicable) |

| Catalytic Turnover | Turnover frequency (TOF), Reaction order | Substrate concentration, catalyst loading, temperature, pressure |

Catalytic Applications of Benzonitrile, 4 Diisopropylphosphino Systems

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high selectivity and activity under mild reaction conditions. Benzonitrile (B105546), 4-diisopropylphosphino- serves as a ligand that coordinates to a metal center, modifying its catalytic properties.

Carbon-Carbon Cross-Coupling Reactions (e.g., Decyanative Borylation, C-N Cross-Coupling)

Carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures. The role of phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions is to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

While specific studies detailing the use of Benzonitrile, 4-diisopropylphosphino- in decyanative borylation are not extensively documented in the reviewed literature, the electronic properties of this ligand suggest its potential utility. Decyanative borylation involves the conversion of a cyano group to a boryl group, a valuable transformation for further functionalization. The electron-withdrawing nature of the benzonitrile moiety in the ligand can influence the electron density at the metal center, which in turn can affect the efficiency of the catalytic cycle.

Similarly, for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, the steric and electronic characteristics of the phosphine ligand are crucial for achieving high yields and broad substrate scope. wikipedia.org The bulky diisopropyl groups on the phosphorus atom can promote the reductive elimination step, which is often rate-limiting, by creating a sterically crowded metal center. wikipedia.org The electron-withdrawing benzonitrile group can modulate the catalyst's reactivity, potentially preventing catalyst deactivation pathways. Although direct catalytic data for Benzonitrile, 4-diisopropylphosphino- in these specific named reactions is sparse in the literature, its structural motifs are found in ligand classes known to be effective for such transformations.

Carbon-Heteroatom Coupling Reactions

Carbon-heteroatom bond formation, including the formation of C-O and C-S bonds, is another area where palladium catalysis with phosphine ligands is extensively used. These reactions, akin to C-N coupling, are sensitive to the ligand's structure. The principles that govern the efficacy of phosphine ligands in C-N coupling often extend to these transformations. The steric bulk of the diisopropylphosphino group and the electronic influence of the para-cyano substituent in Benzonitrile, 4-diisopropylphosphino- are expected to play a significant role in influencing the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle for C-O and C-S bond formation. However, specific examples and detailed research findings on the application of this particular ligand in carbon-heteroatom coupling reactions are not widely reported in the surveyed scientific literature.

Hydrogenation and Hydrosilylation Reactions

Hydrogenation, the addition of hydrogen across a double or triple bond, and hydrosilylation, the addition of a silicon-hydrogen bond, are important industrial processes. These reactions are often catalyzed by transition metal complexes, where the choice of ligand is critical for activity and selectivity.

While phosphine ligands are commonly employed in these reactions, specific data on the performance of Benzonitrile, 4-diisopropylphosphino- is limited in the available literature. In general, for hydrogenation, electron-rich phosphine ligands are often preferred as they can enhance the oxidative addition of H₂ to the metal center. The electron-withdrawing nature of the benzonitrile group might render this ligand less suitable for certain hydrogenation catalysts, or it could be beneficial in specific cases by tuning the electronic properties of the metal for a particular substrate.

In hydrosilylation reactions, the ligand influences both the rate and the regioselectivity of the addition of the Si-H bond. The steric and electronic properties of the phosphine ligand can direct the approach of the substrate and stabilize the key intermediates in the catalytic cycle. Further research would be needed to fully elucidate the potential of Benzonitrile, 4-diisopropylphosphino- in these transformations.

Cycloaddition and Oligomerization Reactions (e.g., Alkyne Cyclotrimerization)

The [2+2+2] cycloaddition of alkynes, or alkyne cyclotrimerization, is a powerful atom-economical method for the synthesis of substituted benzene (B151609) derivatives. researchgate.net Nickel complexes bearing phosphine ligands have been shown to be effective catalysts for this transformation. nih.govmdpi.comacs.org

Research has shown that nickel complexes supported by diphosphine ligands containing a benzophenone (B1666685) backbone are active catalysts for the cyclotrimerization of terminal alkynes, selectively producing 1,2,4-substituted benzenes. nih.gov The hemilabile interaction of the ketone's C=O group with the nickel center is suggested to play a role in the catalytic cycle. nih.gov This highlights the importance of secondary functional groups within the ligand structure. While not a diphosphine itself, Benzonitrile, 4-diisopropylphosphino- possesses a nitrile group that could potentially exhibit similar hemilabile coordination, influencing the catalyst's selectivity and activity. The electronic effect of the cyano group can also play a role in modulating the nickel center's properties throughout the catalytic cycle.

| Catalyst System | Alkyne Substrate | Major Product (Regioisomer) | Reference |

|---|---|---|---|

| Ni(II)/diphosphine-benzophenone/Zn | Terminal Alkynes | 1,2,4-Trisubstituted Benzene | nih.gov |

| Ni(PPh₃)₂Cl₂/dppb/Zn | Terminal Alkynes | 1,2,4-Trisubstituted Benzene | acs.org |

| Ni(PPh₃)₂Cl₂/dppb/Zn with ZnI₂ | Terminal Alkynes | 1,3,5-Trisubstituted Benzene | acs.org |

Catalyst Design and Optimization

The rational design of catalysts is a cornerstone of modern chemistry, aiming to achieve higher efficiency, selectivity, and sustainability. The modification of ligands is a primary strategy for tuning the performance of a metal-based catalyst.

Ligand Scaffolding and Steric/Electronic Tuning

The structure of Benzonitrile, 4-diisopropylphosphino- exemplifies the principles of ligand design through steric and electronic tuning.

Steric Effects: The bulky diisopropyl groups attached to the phosphorus atom create a significant steric footprint around the metal center to which it coordinates. This steric hindrance can have several beneficial effects. It can promote the dissociation of other ligands from the metal, creating a vacant coordination site necessary for substrate binding. Furthermore, it can influence the regioselectivity of reactions by directing the approach of substrates. In cross-coupling reactions, steric bulk is often associated with facilitating the final reductive elimination step to release the product. wikipedia.org

Electronic Effects: The para-cyano group on the benzonitrile ring is strongly electron-withdrawing. This property significantly influences the electronic nature of the phosphorus atom and, consequently, the coordinated metal center. An electron-poor ligand can stabilize metal centers in low oxidation states and can modulate the rates of key catalytic steps such as oxidative addition. The electronic properties of a ligand are often quantified by parameters such as the Tolman electronic parameter (TEP), which is determined from the C-O stretching frequency of a nickel-carbonyl complex of the phosphine ligand. While the specific TEP for Benzonitrile, 4-diisopropylphosphino- is not readily available in the surveyed literature, the presence of the cyano group would predictably lead to a higher TEP compared to a similar phosphine without this substituent, indicating a more electron-withdrawing nature.

Despite a comprehensive search for "Benzonitrile, 4-diisopropylphosphino-," no specific information regarding its catalytic applications, reaction condition optimization, or recycling and sustainability aspects in catalytic systems could be found in the available literature.

General searches for related phosphine ligands and their roles in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, yielded a significant amount of information. These results highlight the importance of phosphine ligands in enhancing catalytic activity and selectivity. Furthermore, extensive research exists on the optimization of reaction conditions for various catalytic systems and the development of sustainable and recyclable catalysts.

However, none of the retrieved sources specifically mention or provide data for catalytic systems employing "Benzonitrile, 4-diisopropylphosphino-" as a ligand. This suggests that this particular compound may be a novel, less-common, or proprietary ligand, and its catalytic properties have not been detailed in publicly accessible scientific literature.

Therefore, it is not possible to provide the requested article with the specified outline and content, as the foundational information on the catalytic use of "Benzonitrile, 4-diisopropylphosphino-" is not available.

Table of Compounds Mentioned

Since no specific reactions or related compounds involving "Benzonitrile, 4-diisopropylphosphino-" were identified, a table of mentioned compounds cannot be generated.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. windows.netresearchgate.net It is a widely used tool for studying organometallic complexes and ligands like 4-(diisopropylphosphino)benzonitrile due to its balance of accuracy and computational cost. windows.net DFT calculations can elucidate fundamental properties that govern the ligand's coordinating ability and its influence on a metal center.

The electronic landscape of a ligand is critical to its function. DFT is employed to calculate the shapes and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). windows.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.comresearchgate.net

For 4-(diisopropylphosphino)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich phosphorus atom, indicating its role as a σ-donor to a metal center. The LUMO is likely to be distributed over the benzonitrile (B105546) ring, which possesses π-accepting capabilities. mdpi.com Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial charges on each atom and detailing the donor-acceptor interactions within the molecule and between the ligand and a metal. semanticscholar.org This analysis helps in understanding the delocalization of electrons and the stability arising from hyperconjugative interactions.

The steric properties of a phosphine (B1218219) ligand are crucial determinants of the geometry and reactivity of its metal complexes. taylorandfrancis.comnih.gov Computational modeling is an effective method for predicting these properties without needing to synthesize and crystallize the complex. cmu.edu

The bite angle (βn) is a key geometric parameter for bidentate ligands, but for monodentate ligands like 4-(diisopropylphosphino)benzonitrile, the relevant steric parameter is the cone angle (θ) . The Tolman cone angle is a measure of the steric bulk of a phosphine ligand and is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the ligand's outermost atoms. DFT and molecular mechanics are used to calculate these angles for a standardized metal-phosphorus bond length to allow for meaningful comparisons between different ligands.

Other steric parameters, such as those developed by Verloop (Sterimol parameters), can also be calculated. researchgate.netnih.gov These parameters describe the length and width of the substituent groups in more detail, providing a more sophisticated representation of the ligand's steric profile. researchgate.netnih.gov The diisopropylphosphino group is expected to confer significant steric bulk, which can influence the coordination number of the metal center, the stability of intermediates, and the selectivity of the catalyzed reaction. taylorandfrancis.comnih.gov

| Parameter | Description | Typical Calculated Value Range for Alkylphosphines |

| Cone Angle (θ) | A measure of the steric bulk of a phosphine ligand. | 130° - 180° |

| Sterimol L | Corresponds to the length of the substituent. | Varies with alkyl group size |

| Sterimol B5 | Represents the maximum width of the substituent. | Varies with alkyl group size |

Reaction Mechanism Elucidation via Potential Energy Surface Mapping

Understanding the precise pathway of a chemical reaction is fundamental to optimizing catalytic processes. Computational methods allow for the mapping of the potential energy surface (PES), which represents the potential energy of a system as a function of the spatial coordinates of its atoms. researchgate.netnumberanalytics.com The PES provides a theoretical landscape of the reaction, detailing the energetic journey from reactants to products. numberanalytics.comhuntresearchgroup.org.uk

By exploring the PES, chemists can identify all critical points along a reaction coordinate. huntresearchgroup.org.uk Reactants and products reside in energy minima on the surface. researchgate.net Intermediates are also located in local energy minima, representing stable, albeit sometimes short-lived, species formed during the reaction.

Transition states (TS) correspond to saddle points on the PES—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. huntresearchgroup.org.ukresearchgate.net Locating the transition state is crucial as it represents the highest energy barrier that must be overcome for the reaction to proceed. huntresearchgroup.org.uk Computational methods like the Quasi-Newton searching algorithm can be used to locate these transition state structures. researchgate.net For a reaction involving a catalyst with the 4-(diisopropylphosphino)benzonitrile ligand, DFT calculations would be used to model the geometry and energy of proposed intermediates and transition states for key steps like oxidative addition, migratory insertion, and reductive elimination.

Once the energies of the reactants, intermediates, transition states, and products are calculated, an energetic profile for the entire reaction can be constructed. researchgate.netresearchgate.net This profile plots the free energy of the system against the reaction coordinate, visually representing the energy barriers (activation energies) for each step. researchgate.net

| Reaction Step | Species Type | Relative Free Energy (kcal/mol) (Hypothetical) |

| Reactants | Minimum | 0.0 |

| Transition State 1 | Saddle Point | +18.5 |

| Intermediate | Minimum | +5.2 |

| Transition State 2 | Saddle Point | +22.1 |

| Products | Minimum | -15.0 |

Prediction of Catalytic Performance and Selectivity

A primary goal of computational studies on ligands is to predict how they will perform in a real catalytic system. By integrating the insights gained from electronic structure calculations and mechanistic studies, it is possible to make rational predictions about a catalyst's activity and selectivity.

The electronic and steric parameters calculated via DFT serve as powerful descriptors. For instance, the electron-donating character of the diisopropylphosphino group, modulated by the benzonitrile moiety, will affect the electron density at the metal center. This, in turn, influences the rates of key catalytic steps. The significant steric bulk of the ligand can control the number of substrates that coordinate to the metal, dictate the geometry of the transition states, and ultimately determine the selectivity (e.g., regioselectivity or enantioselectivity) of the reaction. taylorandfrancis.comnih.gov

By comparing the energetic profiles of competing reaction pathways—for example, pathways leading to different regioisomers or enantiomers—chemists can predict the selectivity of a catalyst. researchgate.netresearchgate.net The pathway with the lowest energy barrier will be the favored one, and the product distribution can be estimated from the energy difference between the competing transition states. This predictive capability allows for the in silico design of new ligands, where electronic and steric properties are systematically tuned to achieve a desired catalytic outcome, saving significant time and resources in the laboratory.

Advanced Computational Methods (e.g., QM/MM, Molecular Dynamics)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies employing advanced computational methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) or molecular dynamics (MD) simulations focused exclusively on "Benzonitrile, 4-diisopropylphosphino-".

While computational methods are increasingly vital for understanding the properties and catalytic performance of phosphine ligands, research applying these specific advanced techniques to this particular compound has not been published or is not publicly available. tuwien.attuwien.at

General computational approaches like Density Functional Theory (DFT) and Molecular Mechanics (MM) are commonly used to predict the steric and electronic properties of phosphine ligands, which are crucial for their role in catalysis. tuwien.at For instance, QM/MM simulations have been successfully used to investigate the ligation states of various phosphine ligands in transition metal complexes, often replacing computationally expensive DFT calculations with machine learning models to achieve significant speed-ups in simulations. tuwien.attuwien.at These studies allow for the exploration of complex systems, including large molecules with many atoms, over timescales of hundreds of picoseconds. tuwien.attuwien.at

Molecular dynamics simulations have been extensively used to study the behavior of related molecules like benzonitrile in the liquid state, providing insights into properties such as molecular reorientation, local structure, and intermolecular interactions. nih.govnih.govstanford.educhemrxiv.org These simulations can reveal details about hydrogen bonding and molecular stacking. chemrxiv.org However, such detailed simulation studies specifically targeting the structural and dynamic properties of "Benzonitrile, 4-diisopropylphosphino-" are not available.

Theoretical studies on other benzonitrile derivatives, such as 4-(dimethylamino)benzonitrile, have utilized methods like ab initio calculations and QM/MM simulations to investigate their photochemical behavior and excited-state dynamics in solution. nih.govresearchgate.netdiva-portal.org These studies highlight the power of such computational tools in elucidating complex molecular processes.

Although the direct application of QM/MM and molecular dynamics to "Benzonitrile, 4-diisopropylphosphino-" is not documented, the existing research on similar systems underscores the potential of these methods to provide valuable insights into its behavior in various chemical environments. Future computational work will be necessary to elucidate the specific dynamic and interactive properties of this compound.

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of "Benzonitrile, 4-diisopropylphosphino-," providing detailed information about its molecular structure and the chemical environment of its constituent atoms.

³¹P NMR spectroscopy is exceptionally sensitive to the electronic and steric environment of the phosphorus atom. wikipedia.org For "Benzonitrile, 4-diisopropylphosphino-," a single resonance is expected in the ³¹P{¹H} NMR spectrum, indicative of the single phosphorus environment. The chemical shift (δ) for tertiary phosphines, such as this one, typically appears in a broad range, but for trialkylphosphines, it is often found in the region of +19 to +63 ppm. acs.orgyoutube.com The precise chemical shift is influenced by the electronic nature of the benzonitrile (B105546) group.

Upon coordination to a metal center, the ³¹P chemical shift is expected to change significantly. This coordination shift is a diagnostic tool for complex formation and can provide insights into the nature of the metal-phosphorus bond. The magnitude and direction of this shift depend on factors such as the metal, its oxidation state, and the other ligands in the coordination sphere.

| Compound/Complex Type | Expected ³¹P NMR Chemical Shift (δ, ppm) | Key Observations |

|---|---|---|

| Free Ligand | +19 to +63 | A single peak indicating one phosphorus environment. |

| Metal Complex | Variable (significant shift from free ligand) | Shift indicates coordination to a metal center. |

¹H and ¹³C NMR spectroscopy are used to characterize the organic framework of the molecule, including the benzonitrile and diisopropyl groups. rsc.orgrsc.org

In the ¹H NMR spectrum, the aromatic protons of the benzonitrile ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methine protons of the diisopropyl groups would likely appear as a multiplet, coupled to both the methyl protons and the phosphorus atom. The methyl protons would present as a doublet of doublets due to coupling with the adjacent methine proton and the phosphorus atom.

The ¹³C{¹H} NMR spectrum would show distinct signals for the aromatic carbons, the nitrile carbon (typically δ 115-120 ppm), and the carbons of the diisopropyl groups. tandfonline.com The carbon atoms directly bonded to the phosphorus will exhibit coupling (¹JPC), and two- and three-bond couplings (²JPC, ³JPC) may also be observed for other carbons in the isopropyl groups and the aromatic ring. wikipedia.org

| Assignment | Expected ¹H NMR Data | Expected ¹³C NMR Data |

|---|---|---|

| Aromatic Protons (Ha, Hb) | δ ≈ 7.0-8.0 ppm (d) | δ ≈ 120-140 ppm |

| Isopropyl CH | Multiplet | Coupled to P |

| Isopropyl CH₃ | Doublet of doublets | Coupled to P |

| Nitrile Carbon (CN) | - | δ ≈ 115-120 ppm |

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as ligand exchange in coordination complexes. For complexes of "Benzonitrile, 4-diisopropylphosphino-," VT-NMR can be used to study the kinetics of phosphine (B1218219) exchange between coordinated and uncoordinated states or between different metal centers. By monitoring the changes in the NMR lineshapes as a function of temperature, thermodynamic parameters for these exchange processes can be determined.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Shifts

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within "Benzonitrile, 4-diisopropylphosphino-." The most prominent and diagnostic absorption band is that of the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹ for aromatic nitriles. researchgate.net The diisopropylphosphino group will have characteristic C-H stretching and bending vibrations.

Upon coordination of the phosphine to a metal center, the vibrational frequencies of the ligand can be affected. While the effect on the nitrile stretch may be subtle if it is not directly involved in coordination, changes in the absorptions associated with the P-C bonds and the aromatic ring can be observed. If the nitrile group does participate in coordination, a noticeable shift in its stretching frequency would be expected. researchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Effect of Coordination |

|---|---|---|

| Nitrile (C≡N) | 2220-2260 | Shift upon coordination of the nitrile nitrogen. |

| Aromatic C-H | ~3030 | Minor shifts. |

| Aromatic C=C | ~1600, 1500 | Minor shifts. |

| Aliphatic C-H | 2850-3000 | Minor shifts. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of "Benzonitrile, 4-diisopropylphosphino-." High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), can provide a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum can offer structural information. For organophosphorus compounds, fragmentation often involves cleavage of the bonds around the phosphorus atom and within the alkyl or aryl substituents. oup.comoup.com The analysis of these fragments helps to piece together the molecular structure.

| Technique | Information Obtained | Expected m/z for [M+H]⁺ |

|---|---|---|

| ESI-HRMS | Accurate molecular weight and elemental composition. | Calculated for C₁₃H₁₉NP⁺ |

| MS/MS | Structural information from fragmentation patterns. | Fragments corresponding to loss of isopropyl groups, etc. |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of "Benzonitrile, 4-diisopropylphosphino-" in the solid state, provided that suitable crystals can be grown. nih.gov This technique yields accurate bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation. mdpi.com

Single Crystal X-ray Diffraction

For a molecule like Benzonitrile, 4-diisopropylphosphino-, SCXRD would elucidate the exact spatial orientation of the diisopropylphosphino group relative to the benzonitrile ring. It would also reveal details about intermolecular interactions, such as van der Waals forces or potential π–π stacking, which govern the crystal packing. While this technique is crucial for unambiguous structure determination, specific crystallographic data for Benzonitrile, 4-diisopropylphosphino- has not been detailed in publicly available literature. However, analysis of related phosphine-functionalized compounds demonstrates the type of data that would be obtained. nih.govmdpi.com The parameters determined from an SCXRD experiment are summarized in the table below.

| Crystallographic Parameter | Description | Value for Benzonitrile, 4-diisopropylphosphino- |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not available in surveyed literature |

| Space Group | The specific symmetry group of the crystal. | Not available in surveyed literature |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in angstroms (Å). | Not available in surveyed literature |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | Not available in surveyed literature |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). | Not available in surveyed literature |

| Calculated Density (ρ) | The density of the material calculated from the crystallographic data. | Not available in surveyed literature |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, used to analyze the crystalline nature of a bulk sample rather than a single crystal. It is essential for confirming the phase purity of a synthesized batch of material, identifying different crystalline forms (polymorphs), and verifying that the bulk material corresponds to the structure determined by SCXRD. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

In the context of Benzonitrile, 4-diisopropylphosphino-, PXRD would be used after synthesis to ensure the product is a single, pure crystalline phase. While a specific PXRD pattern for this compound is not publicly documented, the technique is routinely applied to confirm the bulk identity of novel phosphine ligands and derived materials, such as metal-organic frameworks (MOFs), where phosphine units act as structural linkers. osti.gov

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) are employed to investigate the redox properties of a molecule, providing information about its ability to donate or accept electrons. For a P,N-ligand such as Benzonitrile, 4-diisopropylphosphino-, CV can reveal its electronic character, which is critical for its application in catalysis and materials science. nih.gov

| Electrochemical Parameter | Description | Expected Information for Benzonitrile, 4-diisopropylphosphino- |

|---|---|---|

| Oxidation Potential (Epa) | The potential at which the compound is oxidized (loses electrons). | Would indicate the electron-donating ability of the phosphine moiety. |

| Reduction Potential (Epc) | The potential at which the compound is reduced (gains electrons). | Would likely be influenced by the electron-withdrawing nitrile group. |

| Reversibility | Whether the redox process can be reversed. Indicates the stability of the oxidized/reduced species. | Determines the suitability for reversible catalytic cycles. |

| Solvent/Electrolyte | The medium in which the measurement is performed (e.g., Benzonitrile, Acetonitrile with Bu4NPF6). researchgate.netresearchgate.net | Provides context for the potential values. |

Advanced Microscopy and Spectroscopy Techniques (e.g., SEM, TEM, EXAFS, EELS if applicable to derived materials)

While Benzonitrile, 4-diisopropylphosphino- is a single molecule, it serves as a crucial building block for more complex materials, such as metal complexes or nanoparticles, which are often used in catalysis. nih.govnih.govnih.gov Advanced microscopy and spectroscopy techniques are vital for characterizing these derived materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and structure of materials at the micro- and nanoscale. For instance, if Benzonitrile, 4-diisopropylphosphino- were used as a ligand to create a palladium catalyst supported on nanoparticles, SEM would reveal the surface topography and particle distribution, while TEM would provide higher-resolution images of individual nanoparticles, their size, and crystalline structure. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) is a spectroscopic technique that provides information about the local atomic environment around a specific element. In a metal complex derived from this ligand, EXAFS could be used to probe the coordination sphere of the metal center (e.g., palladium). researchgate.netresearchgate.net This analysis yields precise data on the number and type of neighboring atoms and their bond distances to the metal, which is critical for understanding the structure of a catalyst's active site. rsc.org

Electron Energy Loss Spectroscopy (EELS) is often coupled with TEM and provides elemental and chemical bonding information at high spatial resolution. For a derived material, EELS could map the elemental distribution and probe the electronic states of the atoms involved.

| Technique | Information Obtained for Derived Materials | Example Application |

|---|---|---|

| SEM | Surface morphology, particle size distribution, topography. | Characterizing a palladium catalyst supported on Fe3O4 nanoparticles. nih.gov |

| TEM | High-resolution images of particle size, shape, and lattice structure. | Analyzing the structure and stability of catalytically active nanoparticles. nih.gov |

| EXAFS | Local coordination environment, bond distances, and coordination numbers around a metal center. | Elucidating the structure of palladium-phosphine complexes in catalytic systems. researchgate.netrsc.org |

| EELS | Elemental composition and chemical bonding information at the nanoscale. | Mapping elemental distribution in complex nanomaterials. |

Future Research Directions and Emerging Applications

Development of Next-Generation Ligand Architectures

The molecular structure of 4-diisopropylphosphino-benzonitrile serves as a foundational building block for more complex and sophisticated ligand systems. The presence of the nitrile group offers a versatile chemical handle for elaboration, enabling the synthesis of next-generation ligand architectures with tailored properties.

Multidentate P,N Ligands: Research efforts are anticipated to focus on utilizing the nitrile nitrogen as a secondary donor site to create novel bidentate and multidentate P,N hybrid ligands. nih.gov By synthesizing derivatives where the nitrile is strategically positioned relative to the phosphine (B1218219), or by linking multiple 4-diisopropylphosphino-benzonitrile units together, new chelating agents can be developed. These architectures are crucial in asymmetric catalysis, where a well-defined stereo-environment is necessary for high enantioselectivity. chemscene.com

Supramolecular Ligand Assemblies: The nitrile functionality can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, to form self-assembled ligand systems. nih.gov This approach could lead to the creation of dynamic catalytic pockets or bimetallic catalysts where two or more metal centers are held in close proximity, potentially enabling cooperative catalytic effects.

Modular Ligand Libraries: The compound is an ideal scaffold for creating libraries of electronically and sterically diverse ligands. Systematic modification of the diisopropylphosphino group or the aromatic backbone would allow for fine-tuning of the ligand's properties, a key strategy in optimizing catalyst performance for specific chemical transformations. cfmot.de The development of such libraries can be accelerated through automated synthesis and high-throughput screening methods.

Exploration of Novel Reaction Pathways and Catalytic Transformations

Phosphine ligands are cornerstones of homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions. taylorandfrancis.com The specific electronic profile of 4-diisopropylphosphino-benzonitrile—combining an electron-rich phosphine with an electron-withdrawing benzonitrile (B105546) moiety—presents unique opportunities for activating challenging substrates and exploring novel reaction pathways.

Furthermore, the nitrile group itself can be a reactive center. Research into transition metal-catalyzed transformations involving the activation of the C–CN bond is a growing field. nih.gov Catalytic systems derived from 4-diisopropylphosphino-benzonitrile could be designed to mediate reactions such as the borylation or phosphorylation of the nitrile group, providing new synthetic routes to valuable organoboron and organophosphorus compounds. nih.govsigmaaldrich.com Nucleophilic phosphine catalysis, where the phosphine directly participates in the reaction by activating substrates like allenes or alkynes, represents another promising avenue. acs.orgescholarship.org

| Reaction Type | Catalyst System | Key Ligand Role | Potential Substrates | Anticipated Outcome |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / 4-(diisopropylphosphino)benzonitrile | Stabilize Pd(0) intermediate; promote oxidative addition | Aryl chlorides, Arylboronic acids | High turnover numbers (TONs) under mild conditions |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / 4-(diisopropylphosphino)benzonitrile | Facilitate C-N reductive elimination | Sterically hindered aryl halides, primary/secondary amines | Improved yields for challenging substrate combinations |

| C–CN Bond Borylation | Rh(I) or Ni(0) / 4-(diisopropylphosphino)benzonitrile | Enable C-CN bond cleavage and functionalization | Aryl nitriles | Direct synthesis of arylboronic esters |

| Nucleophilic Annulation | 4-(diisopropylphosphino)benzonitrile (as organocatalyst) | Formation of zwitterionic intermediates | Activated allenes and electrophiles | Access to complex heterocyclic scaffolds |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The development of robust homogeneous catalysts that can be integrated into flow reactors is a key area of research. Catalysts based on 4-diisopropylphosphino-benzonitrile are potential candidates for such systems, provided they exhibit high stability and activity to ensure prolonged operational performance.

The integration with automated synthesis platforms could revolutionize catalyst discovery. Automated systems can rapidly synthesize derivatives of 4-diisopropylphosphino-benzonitrile and screen their performance in a wide array of catalytic reactions in parallel. This high-throughput approach allows for the rapid identification of optimal ligand structures for specific applications, significantly accelerating the research and development cycle.

Potential in Advanced Materials and Supramolecular Chemistry

The dual functionality of 4-diisopropylphosphino-benzonitrile makes it an attractive building block for the rational design of advanced materials. The nitrile group is a well-established coordinating moiety in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its inclusion in a phosphine ligand opens the door to creating multifunctional materials where catalytic activity (from the phosphine-metal center) is combined with the porosity and high surface area of a framework structure.

In supramolecular chemistry, the benzonitrile fragment can act as a specific recognition site. Recent studies have shown that phosphorylated cavitands can precisely recognize and bind benzonitrile derivatives through a combination of hydrogen bonding and π-π stacking interactions, forming "key-lock" complexes. nih.govresearchgate.net This highlights the potential for 4-diisopropylphosphino-benzonitrile to be incorporated into larger host-guest systems or to serve as a probe for sensing applications. The phosphine moiety could be used to coordinate a reporter metal ion, leading to materials that signal the binding of specific nitrile-containing guest molecules.

| Material Class | Role of Phosphine Group | Role of Benzonitrile Group | Potential Application |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Catalytic active site (post-coordination) | Structural linker (coordination to metal nodes) | Heterogeneous catalysis with substrate size-selectivity |

| Coordination Polymers | Modulation of electronic properties | Bridging ligand to form 1D, 2D, or 3D networks | Luminescent sensors, conductive materials |

| Supramolecular Assemblies | Metal-binding site for assembly or catalysis | Hydrogen bond acceptor; π-stacking interactions | Molecular recognition, self-healing materials |